molecular formula C18H14ClFN2OS B3009308 N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 496025-85-5

N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No. B3009308
CAS RN: 496025-85-5
M. Wt: 360.83
InChI Key: LVVAWVWOVOZBIQ-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a molecule that is presumed to have biological activity due to the presence of various functional groups that are known to interact with biological systems. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules, which can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an aniline derivative with an acyl chloride or similar acylating agent. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This suggests that a similar approach could be used for synthesizing N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide, using the appropriate aniline and acyl chloride derivatives.

Molecular Structure Analysis

The molecular structure of such compounds is often determined using various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction . These methods would likely be applicable in analyzing the molecular structure of N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide as well.

Chemical Reactions Analysis

The chemical reactions of acetamide derivatives can vary widely depending on the substituents attached to the molecule. The presence of a sulfanyl group attached to a quinoline ring in the compound of interest suggests potential for interactions with other molecules, possibly through nucleophilic substitution reactions or through the formation of hydrogen bonds, as seen in the related compound N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of chloro and fluoro substituents can affect the molecule's polarity, solubility, and reactivity. The vibrational spectroscopic signatures of a related compound were obtained using Raman and Fourier transform infrared spectroscopy, which provided insights into the inter and intra-molecular hydrogen bond interactions . These techniques could also be used to study the physical and chemical properties of N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide.

Scientific Research Applications

Cytotoxic Activity

  • Novel sulfonamide derivatives, including those related to the quinoline and isoquinoline moieties, have been synthesized and screened for their anticancer activity. Some compounds demonstrated potent activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, highlighting the potential of these derivatives in cancer therapy (Ghorab et al., 2015).

Antimalarial Activity

  • The synthesis and evaluation of quinoline derivatives for antimalarial activity revealed that certain compounds exhibit significant efficacy against Plasmodium berghei in mice, offering a potential pathway for developing new antimalarial agents (Werbel et al., 1986).

Antibacterial Activity

  • Research into quinoline-based derivatives has identified several compounds with broad-spectrum antimicrobial potency. These findings suggest the promise of these compounds as lead molecules in the development of new antimicrobial drugs (Desai et al., 2012).

Analgesic and Anti-inflammatory Activities

  • A series of quinazolinyl acetamides have been designed and synthesized, with some showing potent analgesic and anti-inflammatory activities. These compounds were found to be effective with relatively low ulcerogenic potential, indicating their potential as safer pain management and anti-inflammatory drugs (Alagarsamy et al., 2015).

Neuroprotective Effects

  • A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, indicating its potential for treating viral encephalitis (Ghosh et al., 2008).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c1-11-8-18(22-16-5-3-2-4-13(11)16)24-10-17(23)21-12-6-7-15(20)14(19)9-12/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVAWVWOVOZBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

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